molecular formula C12H18O4 B14518829 Dimethyl cyclooct-4-ene-1,1-dicarboxylate CAS No. 62702-23-2

Dimethyl cyclooct-4-ene-1,1-dicarboxylate

Cat. No.: B14518829
CAS No.: 62702-23-2
M. Wt: 226.27 g/mol
InChI Key: MQXABWKLNXOHIE-UHFFFAOYSA-N
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Description

Dimethyl cyclooct-4-ene-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4 It consists of a cyclooctene ring with two carboxylate groups attached at the 1 and 1 positions, and two methyl groups attached at the same positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl cyclooct-4-ene-1,1-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where cyclooctatetraene reacts with dimethyl acetylenedicarboxylate to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclooct-4-ene-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl cyclooct-4-ene-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl cyclooct-4-ene-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved may include oxidation-reduction reactions, esterification, and hydrolysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl cyclooct-4-ene-1,1-dicarboxylate is unique due to its cyclooctene ring structure, which imparts different chemical properties compared to cyclohexane derivatives. The presence of two ester groups at the 1 and 1 positions also makes it distinct from other similar compounds.

Properties

CAS No.

62702-23-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

dimethyl cyclooct-4-ene-1,1-dicarboxylate

InChI

InChI=1S/C12H18O4/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9-12/h3-4H,5-9H2,1-2H3

InChI Key

MQXABWKLNXOHIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC=CCC1)C(=O)OC

Origin of Product

United States

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